molecular formula C14H13NO5S B2661199 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid CAS No. 327093-03-8

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid

Cat. No.: B2661199
CAS No.: 327093-03-8
M. Wt: 307.32
InChI Key: JIVAENNOJFLNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is a chemical compound with the molecular formula C14H13NO5S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzylsulfamoyl group attached to a hydroxybenzoic acid core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Hydroxybenzoic acid+Benzylsulfonyl chloride5-(Benzylsulfamoyl)-2-hydroxybenzoic acid\text{2-Hydroxybenzoic acid} + \text{Benzylsulfonyl chloride} \rightarrow \text{this compound} 2-Hydroxybenzoic acid+Benzylsulfonyl chloride→5-(Benzylsulfamoyl)-2-hydroxybenzoic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxybenzoic acid core may also contribute to its biological effects by interacting with cellular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    5-Sulfamoyl-2-hydroxybenzoic acid: Lacks the benzyl group, which may result in different biological activities.

    5-(Methylsulfamoyl)-2-hydroxybenzoic acid: Contains a methyl group instead of a benzyl group, affecting its chemical properties.

Uniqueness

5-(Benzylsulfamoyl)-2-hydroxybenzoic acid is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(benzylsulfamoyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c16-13-7-6-11(8-12(13)14(17)18)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVAENNOJFLNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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